molecular formula C21H22N6O2 B4577231 3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4577231
M. Wt: 390.4 g/mol
InChI Key: LHSSXKYDEFDNQN-DHZHZOJOSA-N
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Description

3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.18042397 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including purines and pyrazolines, are of significant interest in medicinal chemistry due to their diverse biological activities. For example, the synthesis of complex heterocyclic ortho-quinones via a "on water" protocol demonstrates the environmental advantages of synthesizing structurally complex molecules with high atom economy, short reaction time, and excellent yields without the need for extraction and chromatographic purification steps (Rajesh et al., 2011). This methodological approach could be relevant for synthesizing and investigating the properties of our query compound in a more environmentally friendly manner.

Structural and Isomeric Analysis

The structural determination and analysis of isomeric products, as demonstrated by the reaction between 3-methyl-1-phenyl-2-pyrazoline-4,5-dione and aromatic 1,2-diamines, highlight the importance of regioselectivity and structural elucidation in organic synthesis (Kolehmainen et al., 1999). Such studies are crucial for understanding the chemical behavior and potential applications of complex molecules like the query compound.

Biological Activity Exploration

Research into substituted pyridines and purines containing 2,4-thiazolidinedione focuses on evaluating these compounds for their hypoglycemic and hypolipidemic activity, demonstrating the potential of heterocyclic compounds in therapeutic applications (Kim et al., 2004). While direct research on the query compound's biological activity is not provided, this indicates a broader interest in purine derivatives for biomedical research.

Molecular Interaction Studies

The study of metal complexes with purine derivatives, such as the investigation into metal-mediated base pairs using 6-(3,5-dimethylpyrazol-1-yl)purine, provides insights into the potential for using such compounds in nanotechnology and biochemistry to mimic or influence biological processes (Sinha et al., 2015). This area of research could be relevant for the query compound in studying its interaction with metals or other molecules.

Properties

IUPAC Name

3-methyl-7-[(E)-3-phenylprop-2-enyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-13-14(2)24-27(15(13)3)20-22-18-17(19(28)23-21(29)25(18)4)26(20)12-8-11-16-9-6-5-7-10-16/h5-11H,12H2,1-4H3,(H,23,28,29)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSXKYDEFDNQN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
3-methyl-7-(3-phenyl-2-propen-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.